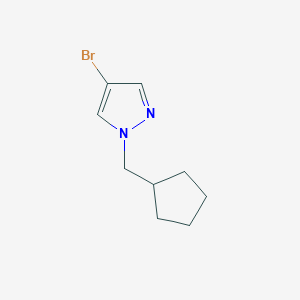

4-bromo-1-(cyclopentylmethyl)-1H-pyrazole

Description

4-Bromo-1-(cyclopentylmethyl)-1H-pyrazole is a pyrazole derivative featuring a bromine substituent at the 4-position and a cyclopentylmethyl group at the 1-position. For example, 4-bromo-1-phenyl-1H-pyrazole derivatives are synthesized using alkylation agents like methyl iodide under basic conditions (e.g., sodium hydride), yielding products with well-characterized spectroscopic profiles (¹H NMR, ¹³C NMR, IR, MS) .

Properties

IUPAC Name |

4-bromo-1-(cyclopentylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c10-9-5-11-12(7-9)6-8-3-1-2-4-8/h5,7-8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRMEPINJFSJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-bromo-1-(cyclopentylmethyl)-1H-pyrazole typically follows a two-step approach:

- Step 1: Introduction of the bromine atom at the 4-position of the pyrazole ring.

- Step 2: N-alkylation of the pyrazole nitrogen (N1) with a cyclopentylmethyl moiety.

This approach leverages the reactivity of pyrazole derivatives toward electrophilic bromination and nucleophilic substitution or alkylation.

Bromination of Pyrazole Derivatives

The bromination at the 4-position of pyrazole is commonly achieved by electrophilic substitution using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

-

- Solvent: Dichloromethane or tetrahydrofuran (THF).

- Temperature: 0°C to room temperature.

- Reaction time: Several hours to overnight.

N-Alkylation with Cyclopentylmethyl Group

The attachment of the cyclopentylmethyl group to the pyrazole nitrogen is typically performed via nucleophilic substitution or alkylation using cyclopentylmethyl halides (e.g., bromide or chloride) or via reductive amination strategies.

-

- Base-mediated alkylation: Using a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or THF.

- Alkylating agent: Cyclopentylmethyl bromide or chloride.

- Temperature: Room temperature to reflux.

- Reaction time: Several hours.

-

- Silica gel column chromatography.

- Recrystallization from appropriate solvents.

Lithiation and Electrophilic Quenching Route

An alternative synthetic route for preparing 4-substituted pyrazoles involves lithiation at the 4-position followed by reaction with electrophiles such as aldehydes or ketones.

- Example from related compounds:

- 4-Bromo-1-methyl-1H-pyrazole was dissolved in THF and cooled to -78°C.

- n-Butyllithium was added dropwise to generate the lithiated intermediate.

- Electrophile (e.g., N-methoxy-N-methylacetamide) was added at low temperature.

- The reaction was warmed to 0°C and quenched with aqueous sodium chloride.

- The product was purified by silica gel chromatography.

- Yield: Approximately 57%.

This method can be adapted for this compound by using the corresponding N1-substituted pyrazole precursor.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Electrophilic Bromination | NBS, DCM or THF, 0°C to RT | 44-57 | Selective 4-position bromination on pyrazole ring |

| N-Alkylation | Cyclopentylmethyl halide, NaH or K2CO3, DMF or THF, RT | 60-80 | Base-mediated N1 substitution |

| Lithiation and Quenching | n-BuLi, THF, -78°C, electrophile (e.g., amides) | ~57 | Generates 4-substituted pyrazole from lithiated intermediate |

| Pd-Catalyzed Cross-Coupling | Pd catalyst, Na2CO3, DME/H2O, 130-150°C, microwave | ~44 | For further functionalization of 4-bromo pyrazoles |

Research Findings and Notes

- The lithiation method provides a versatile route to functionalize the 4-position of pyrazoles with various electrophiles, allowing for structural diversity.

- N-alkylation is generally straightforward but requires careful control of base and solvent to avoid side reactions.

- Microwave-assisted palladium-catalyzed cross-coupling accelerates reaction times and can improve yields for complex substitutions.

- Purification typically involves silica gel chromatography with solvent gradients from non-polar (heptane) to polar (ethyl acetate or dichloromethane) solvents.

- Reaction monitoring is commonly performed by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(cyclopentylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The pyrazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or thiourea can be used for substitution reactions, typically in the presence of a catalyst such as copper(I) iodide.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in several medical conditions:

- Neuropharmacology : Research indicates that compounds similar to 4-bromo-1-(cyclopentylmethyl)-1H-pyrazole may act as allosteric modulators of muscarinic acetylcholine receptors, particularly M4 receptors. This modulation can have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia .

- Antidepressant Effects : The compound has shown promise as a serotonin reuptake inhibitor, which could be beneficial in developing antidepressant medications. Its action on 5-HT2c receptors suggests potential anxiolytic effects .

- Anti-inflammatory Properties : Preliminary studies have indicated that pyrazole derivatives can exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .

The biological activity of this compound extends to various therapeutic areas:

| Therapeutic Area | Potential Application |

|---|---|

| Neurological Disorders | Treatment of Alzheimer's disease, schizophrenia |

| Pain Management | Potential use in neuropathic pain therapies |

| Inflammatory Diseases | Anti-inflammatory applications |

| Mental Health | Antidepressant and anxiolytic properties |

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions where the bromine atom is introduced at the desired position on the pyrazole ring. The mechanism of action often involves interaction with specific receptors or enzymes, modulating their activity through binding at allosteric sites .

Case Study: Neurological Applications

In a study examining the effects of pyrazole derivatives on M4 muscarinic receptors, researchers found that specific compounds could enhance receptor activity without the side effects associated with traditional agonists. This finding suggests that this compound could be further explored for its neuroprotective properties in preclinical models .

Material Science Applications

Beyond medicinal uses, this compound may also find applications in material science:

- Polymer Chemistry : The compound can serve as an intermediate in synthesizing specialty polymers with unique properties. Its reactivity allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 4-bromo-1-(cyclopentylmethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopentylmethyl group contribute to the compound’s binding affinity and selectivity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-bromo-1-(cyclopentylmethyl)-1H-pyrazole, highlighting substituent variations, synthetic methods, yields, and physicochemical properties:

Key Observations:

Substituent Effects on Synthesis :

- Bulky substituents (e.g., 6-methoxynaphthalen-2-yl) require advanced catalytic methods (e.g., Ru-based) for efficient coupling .

- Simple alkylation (e.g., ethoxyethyl) achieves near-quantitative yields under mild conditions .

Spectroscopic Trends :

- The ¹H NMR chemical shift of the pyrazole proton (C4-H) ranges from δ 7.38 to 7.57 across analogs, influenced by electron-withdrawing/donating substituents .

- IR spectra consistently show C-H stretching (~3100 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

Physicochemical Properties: Oxygen-containing substituents (e.g., tetrahydrofuran-2-yl) improve water solubility, whereas aromatic groups (e.g., phenylethyl) enhance lipophilicity .

Biological Relevance :

- While biological data for this compound is absent, analogs like 3,5-diphenylpyrazole derivatives exhibit hypotensive, antiarrhythmic, and analgesic activities .

Biological Activity

4-Bromo-1-(cyclopentylmethyl)-1H-pyrazole is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

This compound is a substituted pyrazole derivative characterized by the presence of a bromine atom and a cyclopentylmethyl group. Its molecular structure facilitates various interactions with biological targets, making it a candidate for pharmacological exploration.

Biological Activities

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating significant activity. For instance, derivatives of pyrazoles have shown effectiveness against E. coli, S. aureus, and Klebsiella pneumoniae . The presence of specific substituents in the pyrazole structure enhances its antimicrobial efficacy.

2. Anti-inflammatory Activity

Pyrazoles are known for their anti-inflammatory properties, which are largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Research indicates that compounds similar to this compound exhibit substantial inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6 . These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.

3. Enzyme Inhibition

this compound has been identified as an inhibitor of liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism . This inhibition can lead to significant implications in treating conditions related to alcohol consumption and toxicity.

Case Studies

Study 1: Antimicrobial Efficacy

In a comparative study, various pyrazole derivatives were synthesized and tested for their antibacterial activity. The results indicated that certain structural modifications significantly enhanced the antimicrobial potency against both Gram-positive and Gram-negative bacteria . Specifically, compounds with aliphatic amide linkages showed improved efficacy.

Study 2: Anti-inflammatory Mechanisms

A series of pyrazole derivatives were evaluated for their anti-inflammatory effects in vivo using carrageenan-induced edema models in mice. The results demonstrated that selected compounds exhibited comparable anti-inflammatory activity to standard drugs like indomethacin, suggesting their potential for clinical application in treating inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of pyrazole derivatives. Modifications at the 4-position of the pyrazole ring can significantly influence both antimicrobial and anti-inflammatory activities. For example, the introduction of various substituents at this position has been shown to enhance enzyme inhibition capabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.